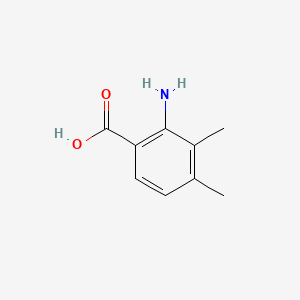

2-Amino-3,4-dimethylbenzoic acid

Overview

Description

2-Amino-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a white to light yellow solid that is slightly soluble in water . This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,4-dimethylbenzoic acid can be synthesized from 2,3-dimethylaniline through a series of chemical reactions. The process typically involves nitration, reduction, and subsequent carboxylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group .

Scientific Research Applications

2-Amino-3,4-dimethylbenzoic acid serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals due to its functional groups that facilitate chemical transformations. For instance, it can be involved in the synthesis of dyes and pigments due to its ability to undergo electrophilic substitution reactions.

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential therapeutic properties. It is known to exhibit anti-inflammatory and analgesic effects, making it a candidate for developing pain relief medications. Research indicates that derivatives of this compound may enhance the efficacy of existing drugs or provide new pharmacological benefits .

Case Study: Analgesic Activity

A study demonstrated that certain derivatives of this compound showed promising analgesic activity in animal models. This suggests potential applications in pain management therapies .

Agrochemical Use

The compound is also significant in the agrochemical sector, where it is used as a precursor for herbicides and fungicides. Its structural characteristics allow for modifications that enhance the efficacy of agrochemical formulations.

Dye Production

This compound is employed in dye manufacturing due to its ability to form vibrant colors when reacted with various agents. It acts as an important raw material in producing azo dyes and other synthetic dyes used in textiles and other materials .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound. Studies indicate that while it has beneficial applications, it can pose risks if not handled properly due to its irritant properties . Understanding these risks is crucial for safe handling and application in industrial settings.

Mechanism of Action

The mechanism of action of 2-amino-3,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 2-Amino-3,4-dimethylbenzoic acid

- 2,4-Dimethylbenzoic acid

- 3,4-Dimethylanthranilic acid

Comparison: this compound is unique due to the presence of both amino and carboxyl groups, which allow it to participate in a wide range of chemical reactions. This makes it more versatile compared to similar compounds that may lack one of these functional groups .

Biological Activity

2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an organic compound with the molecular formula C₉H₁₁N₁O₂. This compound exhibits a range of biological activities that make it of interest in various fields, including pharmacology and biochemistry. This article provides a detailed exploration of its biological activities, synthesis methods, and research findings.

- Molecular Formula: C₉H₁₁N₁O₂

- Molecular Weight: 165.19 g/mol

- Appearance: White to light yellow crystalline powder

- Melting Point: Approximately 181 °C

- Purity: Typically >98% when analyzed by HPLC .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It acts as an antagonist to prostaglandin E2 (PGE2), which is crucial in the inflammatory process. For example, a derivative of this compound was found to inhibit TNFα production in LPS-stimulated human whole blood assays, suggesting potential applications in treating inflammatory diseases .

Analgesic Activity

In animal models, this compound has shown analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing pain in models of induced arthritis and other inflammatory conditions .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Nitration followed by reduction : Starting from toluene derivatives.

- Direct amination : Using appropriate amines under controlled conditions.

- Diels-Alder reactions : Utilizing substituted benzynes .

Case Studies and Research Findings

Comparison with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-methylbenzoic acid | Amino group at position 2; methyl at position 5 | Different antimicrobial profile |

| Anthranilic acid | Amino group at position 2; no methyl groups | Involved in tryptophan biosynthesis |

| 3-Aminobenzoic acid | Amino group at position 3; no methyl groups | Primarily used as a dye intermediate |

The presence of methyl groups at specific positions on the aromatic ring significantly influences their biological activities and applications .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 2-Amino-3,4-dimethylbenzoic acid in laboratory settings?

- Methodological Answer : Purity assessment typically involves a combination of physical and spectroscopic techniques. The compound's melting point (180°C) serves as a primary indicator of purity, as deviations suggest impurities . High-Performance Liquid Chromatography (HPLC) can quantify impurities by comparing retention times against standards. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H or C) confirms structural integrity by analyzing proton environments and substituent positions. For example, the absence of extraneous peaks in the aromatic region (6–8 ppm) supports purity .

Q. What are effective synthetic routes for this compound?

- Methodological Answer : Synthesis often starts with halogenation or nitration of a pre-functionalized benzoic acid precursor. A common approach involves:

Methylation : Introducing methyl groups at positions 3 and 4 via Friedel-Crafts alkylation using methyl chloride and a Lewis catalyst (e.g., AlCl).

Amination : Directing an amino group to position 2 using a Hofmann or Curtius rearrangement, followed by acid hydrolysis to yield the final product .

Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-substitution or side reactions.

Advanced Research Questions

Q. How do methyl substituent positions on the anthranilic acid core influence reactivity in nucleophilic reactions?

- Methodological Answer : Substituent position impacts steric and electronic effects. For this compound:

- The 3,4-dimethyl groups create steric hindrance, reducing accessibility to the carboxylic acid group and slowing esterification.

- Electron-donating methyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.

Comparative studies with 3,5-dimethyl analogs (e.g., 3,5-Dimethylanthranilic acid) show distinct regioselectivity in reactions like bromination due to altered electron density distribution .

Q. What strategies resolve contradictions in biological activity data for halogenated anthranilic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Key strategies include:

- Systematic SAR Studies : Compare halogenated derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) to isolate the impact of halogen size/position on bioactivity .

- Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and mechanistic interactions (e.g., dopamine receptor modulation vs. antimicrobial activity) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic interactions between substituents and biological targets .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Keep in a cool, dry place (0–6°C) away from ignition sources .

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Emergency Response : In case of inhalation, move to fresh air and seek medical attention with the compound's label or Safety Data Sheet (SDS) .

Properties

IUPAC Name |

2-amino-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOBMUYSNYMSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300317 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-58-4 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50419-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050419584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50419-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.